molecular formula C12H9NS4 B12601887 2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-4-methylpyridine CAS No. 649774-44-7

2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-4-methylpyridine

Cat. No.: B12601887
CAS No.: 649774-44-7
M. Wt: 295.5 g/mol
InChI Key: UGBRTBVRTNLHNO-UHFFFAOYSA-N
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Description

The compound 2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-4-methylpyridine is a sulfur-rich heterocyclic molecule featuring a pyridine ring substituted with a methyl group at the 4-position and a tetrathiafulvalene (TTF)-derived moiety at the 2-position. Its systematic name, as per crystallographic data, is 3-({2-[4-(pyridin-4-yl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}sulfanyl)propanenitrile, though variations in substituents may exist depending on synthesis routes .

Properties

CAS No.

649774-44-7

Molecular Formula

C12H9NS4

Molecular Weight

295.5 g/mol

IUPAC Name

2-[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]-4-methylpyridine

InChI

InChI=1S/C12H9NS4/c1-8-2-3-13-9(6-8)10-7-16-12(17-10)11-14-4-5-15-11/h2-7H,1H3

InChI Key

UGBRTBVRTNLHNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=CSC(=C3SC=CS3)S2

Origin of Product

United States

Preparation Methods

Reaction of Pyridine Derivatives with Dithiol Compounds

One prevalent method involves the reaction of pyridine derivatives with dithiol compounds under controlled conditions. The general reaction can be summarized as follows:

$$
\text{Pyridine Derivative} + \text{Dithiol} \xrightarrow{\text{Catalyst}} \text{Target Compound}
$$

This method often utilizes 1,3-dithiol-2-ylidene intermediates which react with pyridine derivatives in the presence of Lewis acids or other catalysts to facilitate the formation of the desired compound.

Multi-Component Reactions

Multi-component reactions are another effective approach for synthesizing this compound. For instance, a typical procedure might include:

  • Mixing aldehydes with dithiol precursors in the presence of a Lewis acid catalyst.
  • Heating the mixture to promote reaction completion.
  • Quenching and extracting the product using organic solvents.

Detailed Reaction Conditions

The following table summarizes specific reaction conditions used in various synthesis methods:

Parameter Value
Temperature 80 °C
Reaction Time 16 hours
Solvents Dichloromethane (DCM), Ethanol
Catalysts BF₃·SMe₂, Lewis Acids
Quenching Agent Methanol or Saturated Na₂CO₃

Chemical Reactions Analysis

Types of Reactions

The synthesized compound can undergo various chemical reactions, including:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) to form sulfoxides or sulfones.

  • Reduction: Employing reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced dithiol derivatives.

  • Substitution: Nucleophilic substitution reactions can occur when reacting with organolithium or Grignard reagents.

Common Reagents and Conditions

Reagents commonly utilized in these reactions include:

  • Oxidizing agents: KMnO₄

  • Reducing agents: NaBH₄

  • Nucleophiles: RLi or RMgX

Reaction conditions typically involve controlled temperatures and suitable solvents such as dichloromethane or ethanol.

Yield and Purification

The yield of This compound can vary based on the specific method employed but generally ranges from moderate to high when optimized properly. Purification techniques often include:

  • Column chromatography
  • Recrystallization
  • Distillation

Mechanism of Action

The mechanism of action of 2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-4-methylpyridine involves its ability to donate electrons and participate in electron transfer processes. The compound interacts with molecular targets through its dithiol moieties, facilitating redox reactions and contributing to its functionality in electronic and biological systems .

Comparison with Similar Compounds

Key Structural Features:

  • Pyridine Core : The 4-methylpyridine group introduces electron-donating effects, enhancing stability and influencing intermolecular interactions.
  • TTF Moiety : The fused 1,3-dithiole rings form a planar structure with weak S···S interactions (3.530–3.586 Å), critical for charge-transfer properties .
  • Stereoelectronic Effects : The two 1,3-dithiole rings are twisted by 2.6°, slightly disrupting conjugation but maintaining redox activity .

Structural Analogues in the TTF-Pyridine Family

The compound belongs to a class of TTF-pyridine hybrids , which are studied for their conductive and redox properties. Below is a comparison with key analogues:

Compound Name Substituents on Pyridine TTF Modifications Molecular Weight Melting Point (°C) Key Properties
2-[2-(2H-1,3-Dithiol-2-ylidene)-...-pyridine 4-Methyl Unmodified TTF core ~420 g/mol Not reported Planar structure, S···S interactions
4-(2-Cyanoethylsulfanyl)-TTF-pyridine 4-Pyridinyl Cyanoethylsulfanyl substitution ~354 g/mol 283–285 Enhanced solubility, redox activity
2-Amino-4-methylpyridine derivatives 2-Amino, 4-Methyl No TTF moiety ~108–545 g/mol 268–287 Biological activity (e.g., enzyme inhibition)
Chloro-substituted pyridine-TTF hybrids 3-Chloro, 5-Aryl Aryl-substituted TTF ~466–545 g/mol 268–287 Tunable electronic properties
Key Observations:
  • Substituent Effects: The 4-methyl group in the target compound improves electron density compared to electron-withdrawing groups (e.g., cyano or chloro), favoring charge-transfer interactions .
  • TTF Modifications: Cyanoethylsulfanyl substitutions (e.g., in Zhu et al. (2010)) increase solubility but reduce thermal stability compared to unmodified TTFs .

Spectroscopic and Crystallographic Data

Infrared (IR) Spectroscopy:
  • Target Compound: Strong C≡N stretch at ~2200 cm⁻¹ (if cyano-substituted), S–S vibrations at 500–600 cm⁻¹ .
  • Chloro-Substituted Analogues : C–Cl stretches at 550–750 cm⁻¹ .
¹H NMR:
  • 4-Methylpyridine : δ 2.5 ppm (singlet, CH₃) .
  • TTF-Proton Environments : Aromatic protons at δ 7.0–8.5 ppm, influenced by sulfur conjugation .
Crystallography:
  • Planarity : The target compound’s TTF-pyridine core is nearly coplanar (max deviation: 0.090 Å), unlike bulkier analogues with twisted aryl groups .

Electronic and Functional Properties

TTF-pyridines are explored for:

  • Conductive Materials : S···S interactions enable charge-transfer complexes .
  • Biological Applications : 4-Methylpyridine derivatives show promise as nitric oxide inhibitors .

Biological Activity

The compound 2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-4-methylpyridine is a member of the dithiolene family, characterized by its unique structure that includes multiple sulfur atoms and a pyridine moiety. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure featuring dithiolene units and a methylpyridine group. Its molecular formula is C12H10S4C_{12}H_{10}S_4 with a molecular weight of approximately 298.5 g/mol. The presence of sulfur atoms contributes to its unique electronic properties, making it a candidate for various biological applications.

Structural Formula

The structural representation can be summarized as follows:

2 2 2H 1 3 Dithiol 2 ylidene 2H 1 3 dithiol 4 yl 4 methylpyridine\text{2 2 2H 1 3 Dithiol 2 ylidene 2H 1 3 dithiol 4 yl 4 methylpyridine}

Antioxidant Properties

Research has indicated that compounds containing dithiolene structures exhibit significant antioxidant activity. For instance, studies have shown that derivatives of 1,3-dithiol can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of dithiolene compounds. A notable case study demonstrated that derivatives of 1,3-dithioles showed promising activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Compound Bacterial Strain Inhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
Compound CP. aeruginosa20

Anticancer Activity

The anticancer potential of dithiolene compounds has been explored extensively. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of redox status and inhibition of cell proliferation.

Case Study: Dithiolene Derivative in Cancer Research

A study conducted on a derivative of the compound revealed its effectiveness in inhibiting the growth of human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM.

Concentration (µM) Cell Viability (%)
0100
585
1060
2030

Neuroprotective Effects

Emerging evidence suggests that dithiolene compounds may possess neuroprotective properties. Research indicates that these compounds can protect neuronal cells from oxidative damage, thereby offering potential therapeutic benefits for neurodegenerative diseases.

The biological activity of This compound is primarily attributed to its ability to interact with cellular redox systems. The dithiolenes can undergo reversible redox reactions, which may enhance their antioxidant capabilities and modulate signaling pathways involved in cell survival and apoptosis.

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